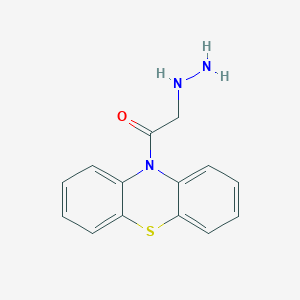
2-Hydrazinyl-1-(10H-phenothiazin-10-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-1-(10H-phenothiazin-10-yl)ethan-1-one is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 2-Hydrazinyl-1-(10H-phenothiazin-10-yl)ethan-1-one typically involves the reaction of 2-chloro-1-(10H-phenothiazin-10-yl)ethanone with hydrazine hydrate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthesized compound is then characterized using techniques such as IR, 1H-NMR, and mass spectrometry .
Análisis De Reacciones Químicas
2-Hydrazinyl-1-(10H-phenothiazin-10-yl)ethan-1-one undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aryl aldehydes to form Schiff bases.
Cyclocondensation Reactions: It can be used to synthesize azetidinones by reacting with chloroacetyl chloride in the presence of triethylamine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-1-(10H-phenothiazin-10-yl)ethan-1-one has several scientific research applications:
Antibacterial and Antifungal Activity: The compound has shown good antibacterial activity against Staphylococcus aureus and Bacillus subtilis, and antifungal activity against Aspergillus species.
Anti-tubercular Activity: It has been evaluated for its anti-tubercular activity and has shown inhibition against the growth of Mycobacterium tuberculosis.
Anti-inflammatory Activity: Although the compound has been tested for anti-inflammatory activity, it did not show promising results in this area.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-1-(10H-phenothiazin-10-yl)ethan-1-one involves its interaction with various molecular targets. The compound’s hydrazinyl group is believed to play a crucial role in its biological activity by forming Schiff bases with aldehydes and ketones. These Schiff bases can further interact with biological molecules, leading to the observed antibacterial and antifungal activities .
Comparación Con Compuestos Similares
2-Hydrazinyl-1-(10H-phenothiazin-10-yl)ethan-1-one can be compared with other phenothiazine derivatives such as:
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride: This compound has similar structural features but differs in its functional groups and biological activities.
1-(10H-phenothiazin-2-yl)ethanone: Another phenothiazine derivative with different applications and properties.
The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other phenothiazine derivatives.
Propiedades
Número CAS |
54012-74-7 |
|---|---|
Fórmula molecular |
C14H13N3OS |
Peso molecular |
271.34 g/mol |
Nombre IUPAC |
2-hydrazinyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C14H13N3OS/c15-16-9-14(18)17-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)17/h1-8,16H,9,15H2 |
Clave InChI |
OIIPRDHBDNAXIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


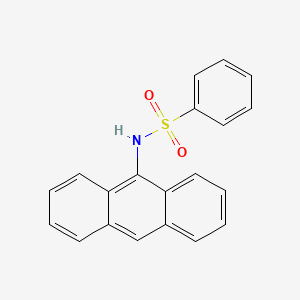

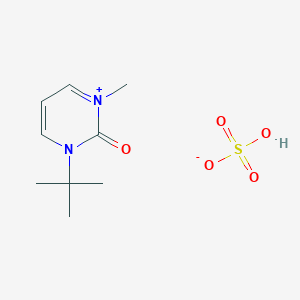
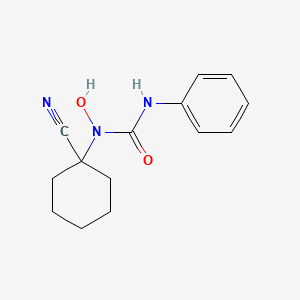

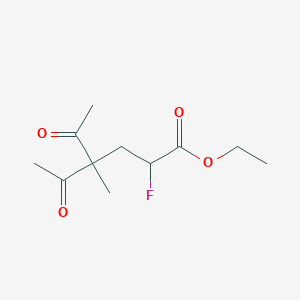
![N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14629900.png)

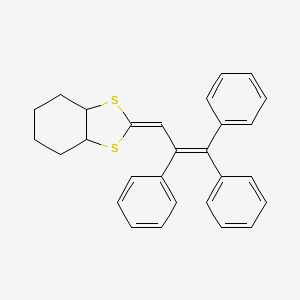

![[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14629924.png)
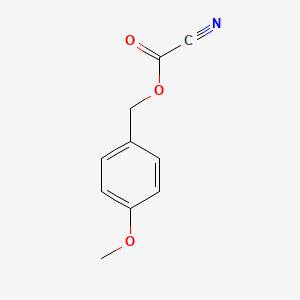
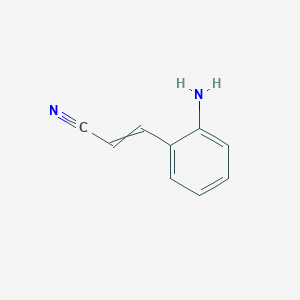
![Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate](/img/structure/B14629940.png)
